1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine
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Overview
Description
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine is an organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-tert-butylphenyl group
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine typically involves the reaction of 4-tert-butylbenzaldehyde with 4-(4-chlorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Hydrolysis: The imine bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Scientific Research Applications
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The piperazine ring and the substituted phenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine can be compared with similar compounds such as:
4-tert-butylphenol: This compound shares the tert-butylphenyl group but lacks the piperazine ring and the chlorophenyl group.
4-chlorophenyl piperazine: This compound contains the piperazine ring and the chlorophenyl group but lacks the tert-butylphenyl group.
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar piperazine structure but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-21(2,3)18-6-4-17(5-7-18)16-23-25-14-12-24(13-15-25)20-10-8-19(22)9-11-20/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFQTRSDCSHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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